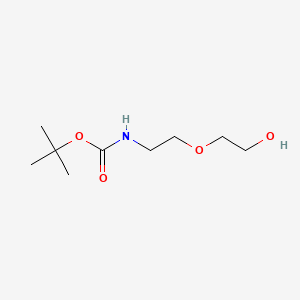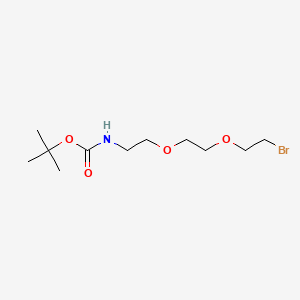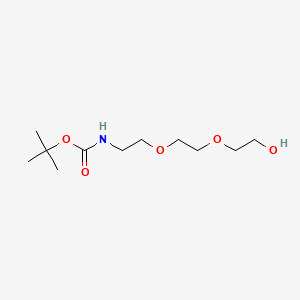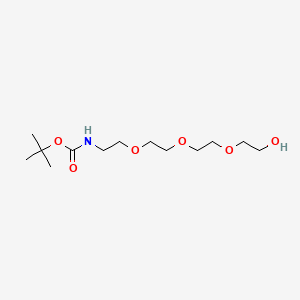![molecular formula C36H59NO6 B1677055 [2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate CAS No. 745020-66-0](/img/structure/B1677055.png)
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Übersicht
Beschreibung
NVX-207 ist ein synthetisches Derivat der Betulinsäure, einer natürlich vorkommenden pentacyclischen Triterpensäure. Betulinsäure ist bekannt für ihre Antitumoraktivität, und NVX-207 wurde entwickelt, um diese Wirkungen zu verstärken. NVX-207 hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei der Behandlung verschiedener Krebsarten, einschließlich Pferdekrebs und Glioblastom .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
NVX-207 wird aus Betulinsäure durch eine Reihe von chemischen Reaktionen synthetisiert. Der Syntheseweg umfasst typischerweise Acetylierung, Aminierung und Hydroxylierungsschritte unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für NVX-207 nicht allgemein dokumentiert sind, umfasst die Synthese wahrscheinlich Standardverfahren der organischen Synthese, einschließlich der Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Charakterisierung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NVX-207 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Reaktion von NVX-207 verwendet werden, sind:
Oxidationsmittel: Wie Wasserstoffperoxid.
Reduktionsmittel: Wie Natriumborhydrid.
Substitutionsreagenzien: Wie Alkylhalogenide.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von NVX-207, die auf ihre biologische Aktivität und Wirksamkeit getestet werden .
Wissenschaftliche Forschungsanwendungen
NVX-207 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der Synthese und Reaktion von Triterpenoiden verwendet.
Biologie: Wird auf seine Auswirkungen auf Zellproliferation, Apoptose und Stoffwechsel untersucht.
Medizin: Wird auf sein Potenzial als Antitumormittel untersucht, insbesondere bei der Behandlung von Pferdekrebs und Glioblastom
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und Wirkstofffreisetzungssysteme.
Wirkmechanismus
NVX-207 übt seine Wirkungen hauptsächlich durch Induktion von Apoptose in Krebszellen aus. Die Verbindung aktiviert den intrinsischen apoptotischen Signalweg, was zur Spaltung von Caspasen -9, -3, -7 und Poly(ADP-Ribose)polymerase (PARP) führt. Dies führt zur Externalisierung von Phosphatidylserinen auf der Zellmembran und zur DNA-Fragmentierung . Die molekularen Ziele von NVX-207 umfassen verschiedene Proteine, die an der Zellzyklusregulation und Apoptose beteiligt sind .
Wissenschaftliche Forschungsanwendungen
NVX-207 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of triterpenoids.
Biology: Studied for its effects on cell proliferation, apoptosis, and metabolism.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of equine skin cancer and glioblastoma
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
NVX-207 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound activates the intrinsic apoptotic pathway, leading to the cleavage of caspases -9, -3, -7, and poly (ADP-ribose) polymerase (PARP). This results in the externalization of phosphatidylserines on the cell membrane and DNA fragmentation . The molecular targets of NVX-207 include various proteins involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Betulinsäure: Die Stammverbindung von NVX-207, bekannt für ihre Antitumoraktivität.
Betulinyl-bis-sulfamat: Ein weiteres Derivat der Betulinsäure mit Antitumorwirkung.
B10: Ein Betulinsäurederivat, das auf seine Wirkung auf Glioblastome untersucht wird.
Einzigartigkeit von NVX-207
NVX-207 ist aufgrund seiner verbesserten biologischen Wirksamkeit im Vergleich zu seiner Stammverbindung, der Betulinsäure, und anderen Derivaten einzigartig. Die Einführung einer primären Aminogruppe verbessert seine Antitumoreigenschaften deutlich und macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .
Eigenschaften
IUPAC Name |
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59NO6/c1-22(2)24-11-16-36(30(41)42-21-35(37,19-38)20-39)18-17-33(7)25(29(24)36)9-10-27-32(6)14-13-28(43-23(3)40)31(4,5)26(32)12-15-34(27,33)8/h24-29,38-39H,1,9-21,37H2,2-8H3/t24-,25+,26-,27+,28-,29+,32-,33+,34+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZVSTAVTJCKDG-DRSBITMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745020-66-0 | |
| Record name | NVX-207 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745020660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVX-207 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RA5BK4A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


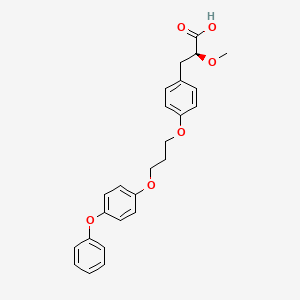
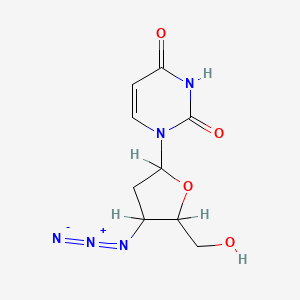
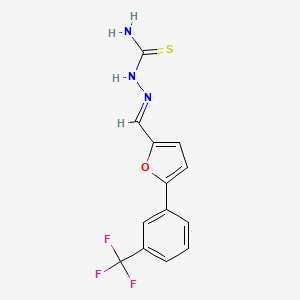
![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)

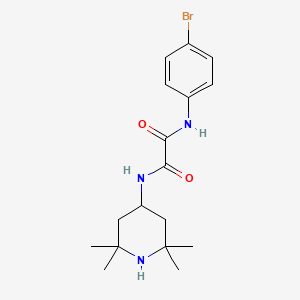
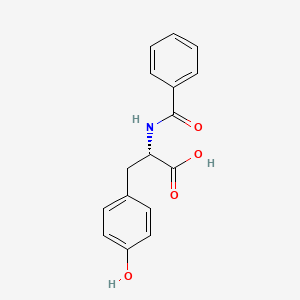
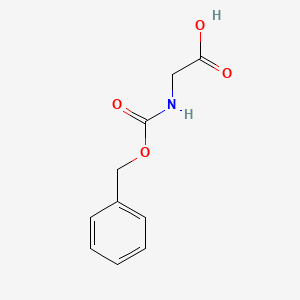

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)
